N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a phenyl group with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings may facilitate binding to specific sites, modulating biological pathways and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine
- N-(2-Benzodioxol-5-yl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)9-14-3-5-15(6-4-14)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVNETCZSAYOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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